molecular formula C18H21NO B1680856 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine CAS No. 262451-89-8

1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine

Cat. No. B1680856
M. Wt: 267.4 g/mol
InChI Key: PKUGRVAJRGZDJP-UHFFFAOYSA-N
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Description

“1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is a cell-permeable leukotriene A4 (LTA4) hydrolase inhibitor that suppresses LTB4 production . It has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease and psoriasis .


Molecular Structure Analysis

The molecular formula of “1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is C18H21NO . It has a molecular weight of 267.37 . The SMILES string representation of the molecule is C1CCN(C1)CCOc2ccc(cc2)-c3ccccc3 .


Physical And Chemical Properties Analysis

The compound is a solid with an off-white color . It has a melting point of 58-60 °C . It is soluble in DMSO at 22 mg/mL .

Scientific Research Applications

Synthesis and Chemical Properties

  • Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, which results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This showcases the potential of using similar structures in synthetic organic chemistry for the creation of complex molecules (Zhu, Lan, & Kwon, 2003).

  • Crystal Structure and Quantum Chemical Studies : Research by Zulfiqar et al. (2021) on 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, a compound related to 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, involved analysis using FT-IR, NMR, XRD, and mass spectrometry, alongside computational methods. This study provided insights into the molecular structure and potential applications in areas like anti-inflammatory and anticancer drug development (Zulfiqar et al., 2021).

Applications in Drug Discovery

  • Dual Target Inhibitors Discovery : Chen et al. (2011) explored the design of dual target inhibitors against cyclooxygenases and leukotriene A4 hydrolyase by modifying 1-[2-(4-phenoxyphenoxy)ethyl]pyrrolidine. Their study led to the synthesis of phenoxyphenyl pyrrolidine compounds with potential as dual-target inhibitors, showing the compound's relevance in the development of new therapeutic agents (Chen et al., 2011).

Catalysis and Organic Reactions

  • Catalytic Applications : Singh, Singh, and Singh (2009) investigated complexes involving derivatives of pyrrolidine, including those similar to 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine. These complexes were used as catalysts in various organic reactions, suggesting the potential use of such compounds in catalytic processes (Singh, Singh, & Singh, 2009).

Synthesis of Derivatives

  • Synthesis of Arylsulfonylpyrrolidines : Smolobochkin et al. (2017) demonstrated the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and related compounds. This indicates the potential of 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine in synthesizing new chemical entities (Smolobochkin et al., 2017).

Safety And Hazards

The safety information available indicates that “1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is classified as a combustible solid . The flash point is not applicable . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

1-[2-(4-phenylphenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUGRVAJRGZDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438298
Record name 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine

CAS RN

262451-89-8
Record name 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
TD Penning, NS Chandrakumar, BB Chen… - Journal of medicinal …, 2000 - ACS Publications
Leukotriene B 4 (LTB 4 ) is a pro-inflammatory mediator that has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease (IBD) and psoriasis. …
Number of citations: 100 pubs.acs.org
TD Penning, MA Russell, BB Chen… - Journal of medicinal …, 2002 - ACS Publications
Leukotriene B 4 (LTB 4 ) is a potent, proinflammatory mediator involved in the pathogenesis of a number of diseases including inflammatory bowel disease, psoriasis, rheumatoid …
Number of citations: 79 pubs.acs.org
Z Chen, Y Wu, Y Liu, S Yang, Y Chen… - Journal of medicinal …, 2011 - ACS Publications
Dual target inhibitors against COX-2 and LTA 4 H were designed by adding functional groups from a marketed COX-2 inhibitor, Nimesulide, to an existing LTA 4 H inhibitor 1-(2-(4-…
Number of citations: 50 pubs.acs.org
V Sandanayaka, B Mamat, RK Mishra… - Journal of medicinal …, 2010 - ACS Publications
Both in-house human genetic and literature data have converged on the identification of leukotriene 4 hydrolase (LTA 4 H) as a key target for the treatment of cardiovascular disease. …
Number of citations: 87 pubs.acs.org
E Pontiki, D Hadjipavlou‐Litina - Medicinal research reviews, 2008 - Wiley Online Library
This paper contains a quantitative structure activity relationship (QSAR) study for lipoxygenase (LO) inhibitors. It reveals that in almost all cases, the clog P parameter plays an important …
Number of citations: 84 onlinelibrary.wiley.com
E Shang, Y Yuan, X Chen, Y Liu, J Pei… - Journal of Chemical …, 2014 - ACS Publications
The discovery of multitarget drugs has recently attracted much attention. Most of the reported multitarget ligands have been serendipitous discoveries. Although a few methods have …
Number of citations: 59 pubs.acs.org
H Meng, Y Liu, L Lai - Accounts of chemical research, 2015 - ACS Publications
Conspectus Inflammation and other common disorders including diabetes, cardiovascular disease, and cancer are often the result of several molecular abnormalities and are not likely …
Number of citations: 67 pubs.acs.org
B Çalışkan, E Banoglu - Expert opinion on drug discovery, 2013 - Taylor & Francis
Introduction: LTA 4 H is a bifunctional enzyme with hydrolase and aminopeptidase activities. The hydrolase function of this enzyme specifically catalyzes the rate-limiting step in the …
Number of citations: 29 www.tandfonline.com
BD Palmer, HS Sutherland, A Blaser… - Journal of Medicinal …, 2015 - ACS Publications
Novel extended side chain nitroimidazooxazine analogues featuring diverse linker groups between two aryl rings were studied as a potential strategy to improve solubility and oral …
Number of citations: 40 pubs.acs.org
DR Davies, B Mamat, OT Magnusson… - Journal of medicinal …, 2009 - ACS Publications
We describe a novel fragment library termed fragments of life (FOL) for structure-based drug discovery. The FOL library includes natural small molecules of life, derivatives thereof, and …
Number of citations: 142 pubs.acs.org

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